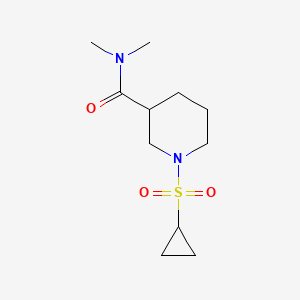
1-(环丙磺酰)-N,N-二甲基哌啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, attached to a sulfonyl group (SO2). This is further connected to a piperidine ring, which is a six-membered ring with one nitrogen atom, through an amide linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, cyclopropane derivatives can be synthesized through various methods, including nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The cyclopropane ring is known to have significant ring strain due to its small size . The piperidine ring, being a six-membered ring with one nitrogen atom, would have less strain.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The cyclopropane ring is known to be reactive due to ring strain . The sulfonyl group could potentially undergo substitution reactions, and the amide linkage could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the sulfonyl group and the amide linkage would likely make it polar and potentially soluble in polar solvents .科学研究应用
亲核取代和合成应用
环丙烷衍生物的合成潜力:Stolle 等人(1992 年)的研究探索了 1-烯基环丙基酯和 1-炔基环丙基氯化物的亲核取代,突出了钯 (0) 的区域选择性催化和环丙烷衍生物作为有机合成中构建模块的合成潜力 (Stolle 等人,1992)。
环丙烷的高效合成:Johnson 等人(2022 年)讨论了一种使用砜作为卡宾等效物的环丙烷高效合成方法。这种机理上不同的方法提供了对合成包含环丙烷环的小分子的见解,这些环在自然界中很普遍,但很难合成 (Johnson 等人,2022)。
在材料科学和聚合物中的应用
- 疏水改性的磺基甜菜碱共聚物:Woodfield 等人(2014 年)报道了疏水改性的磺基甜菜碱共聚物,它们在材料科学中与其防污性能和刺激响应行为相关。这项研究可能为环丙烷磺酰胺衍生物在开发先进材料中的潜在应用提供建议 (Woodfield 等人,2014)。
对化学反应性和机理的见解
- 环丙烷化和对映选择性合成:Davies 等人(1996 年)描述了铑 N-(芳基磺酰基)脯氨酸酯催化的乙烯基重氮甲烷在烯烃存在下分解以合成功能化环丙烷。这项研究提供了对环丙烷衍生物的对映选择性合成和化学反应性的宝贵见解,这可能与 1-(环丙烷磺酰基)-N,N-二甲基哌啶-3-甲酰胺的应用相关 (Davies 等人,1996)。
属性
IUPAC Name |
1-cyclopropylsulfonyl-N,N-dimethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-12(2)11(14)9-4-3-7-13(8-9)17(15,16)10-5-6-10/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVMQPNYKPLAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)
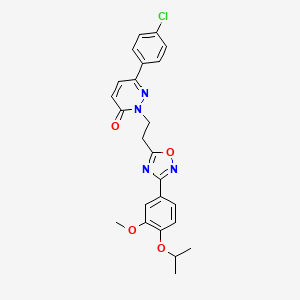
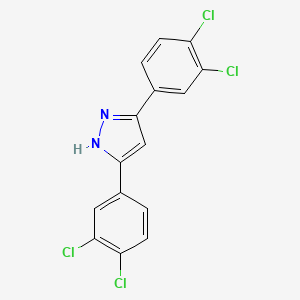
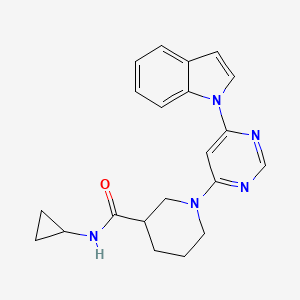
![N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide](/img/structure/B2739208.png)
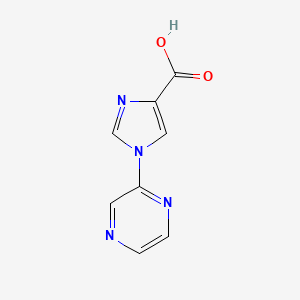
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)

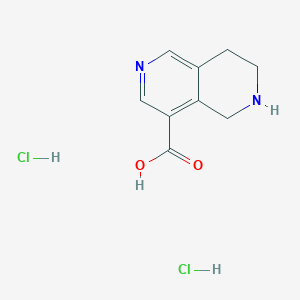
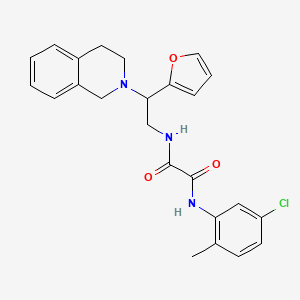
![2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B2739218.png)
![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2739219.png)
![(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2739223.png)